(3-Aminobenzoyl)glycine
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Overview
Description
(3-Aminobenzoyl)glycine is an organic compound with the molecular formula C9H10N2O3 It is a derivative of glycine, an amino acid, and features an aminobenzoyl group attached to the glycine molecule
Mechanism of Action
Mode of Action
It is known that amines can react with carbonyl compounds, forming a bond between the carbonyl carbon and the attacking nucleophile . This suggests that N-[(3-Aminophenyl)carbonyl]glycine may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that amino acids, such as glycine, play vital roles in inhibitory and excitatory neurotransmission via the strychnine-sensitive glycine receptor and the n-methyl-d-aspartate (nmda) receptor, respectively Therefore, it is possible that N-[(3-Aminophenyl)carbonyl]glycine may influence these or related pathways
Pharmacokinetics
It is known that high doses of glycine can activate glutamatergic transmission via nmda receptors . This suggests that N-[(3-Aminophenyl)carbonyl]glycine may have similar properties, potentially influencing its bioavailability. More research is needed to confirm this.
Result of Action
Given its structure, it is possible that it may influence processes related to neurotransmission, as suggested by its potential interaction with glycine receptors . .
Action Environment
The action of N-[(3-Aminophenyl)carbonyl]glycine may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the reactivity of amines with carbonyl compounds can be influenced by the pH of the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Aminobenzoyl)glycine can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzoyl chloride with glycine in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:
Reagents: 3-nitrobenzoyl chloride, glycine, base (e.g., sodium hydroxide)
Conditions: The reaction is carried out in an aqueous or organic solvent at elevated temperatures, followed by reduction using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (3-Aminobenzoyl)glycine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The benzoyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
(3-Aminobenzoyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
(4-Aminobenzoyl)glycine: Similar structure but with the amino group in the para position.
(2-Aminobenzoyl)glycine: Similar structure but with the amino group in the ortho position.
N-(4-Aminobenzoyl)-L-glutamic acid: A related compound with a glutamic acid moiety instead of glycine.
Uniqueness: (3-Aminobenzoyl)glycine is unique due to the position of the amino group on the benzoyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers.
Properties
IUPAC Name |
2-[(3-aminobenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHIOAMLFZIGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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